molecular formula C10H19N B145151 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole CAS No. 137440-38-1

1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole

Cat. No. B145151
M. Wt: 153.26 g/mol
InChI Key: VPVYKWNJFNXDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole, also known as IPP, is a chemical compound with a pyrrole ring structure. It has various applications in scientific research, including as a building block for the synthesis of other compounds and as a ligand in coordination chemistry.

Scientific Research Applications

1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole has several applications in scientific research. It is commonly used as a building block for the synthesis of other compounds, such as the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, which have potential applications in the treatment of neurodegenerative diseases. 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole is also used as a ligand in coordination chemistry, where it forms complexes with metal ions, such as copper and zinc.

Mechanism Of Action

The mechanism of action of 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole is not well understood. However, it has been shown to have antioxidant properties and may play a role in the prevention of oxidative stress-related diseases, such as Alzheimer's disease.

Biochemical And Physiological Effects

1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole has been shown to have several biochemical and physiological effects. It has antioxidant properties and may protect against oxidative stress-related diseases. 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole has also been shown to have anti-inflammatory properties and may play a role in the treatment of inflammatory diseases, such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole has several advantages for lab experiments. It is readily available and relatively easy to synthesize. 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole is also stable under a variety of conditions, making it suitable for use in a range of experiments. However, 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole. One area of research is the synthesis of new compounds using 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole as a building block. These compounds may have potential applications in the treatment of various diseases. Another area of research is the investigation of the mechanism of action of 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole and its potential role in the prevention and treatment of oxidative stress-related diseases. Finally, further research is needed to explore the potential toxic effects of 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole in order to determine safe dosages for its use in lab experiments.

Synthesis Methods

1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole can be synthesized using a variety of methods, including the reaction of 2,4,4-trimethyl-1-pentene with sodium amide and the reaction of 2,4,4-trimethyl-1-pentene with a mixture of sodium amide and isopropyl alcohol. Both methods involve the formation of an intermediate compound, which is then converted to 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole through further reactions.

properties

CAS RN

137440-38-1

Product Name

1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

3,5,5-trimethyl-1-propan-2-yl-2H-pyrrole

InChI

InChI=1S/C10H19N/c1-8(2)11-7-9(3)6-10(11,4)5/h6,8H,7H2,1-5H3

InChI Key

VPVYKWNJFNXDHY-UHFFFAOYSA-N

SMILES

CC1=CC(N(C1)C(C)C)(C)C

Canonical SMILES

CC1=CC(N(C1)C(C)C)(C)C

synonyms

1H-Pyrrole,2,5-dihydro-2,2,4-trimethyl-1-(1-methylethyl)-(9CI)

Origin of Product

United States

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